molecular formula C13H12O B1603774 3-Methyl-[1,1'-biphenyl]-4-ol CAS No. 30451-49-1

3-Methyl-[1,1'-biphenyl]-4-ol

Cat. No.: B1603774
CAS No.: 30451-49-1
M. Wt: 184.23 g/mol
InChI Key: WWDJZBIPKJNQBZ-UHFFFAOYSA-N
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Description

3-Methyl-[1,1’-biphenyl]-4-ol: is an organic compound that belongs to the biphenyl family. It consists of two benzene rings connected by a single bond, with a methyl group attached to one benzene ring and a hydroxyl group attached to the other. The molecular formula of this compound is C13H12O

Scientific Research Applications

Chemistry: 3-Methyl-[1,1’-biphenyl]-4-ol is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals, agrochemicals, and materials science .

Biology: In biological research, this compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is also used in the development of bioactive molecules for drug discovery .

Medicine: The compound’s structural properties make it a candidate for drug development. It is explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases .

Industry: In the industrial sector, 3-Methyl-[1,1’-biphenyl]-4-ol is used in the production of polymers, resins, and other materials. Its stability and reactivity make it valuable in manufacturing processes .

Safety and Hazards

While specific safety and hazard information for 3-Methyl-[1,1’-biphenyl]-4-ol was not found, it’s important to handle all chemicals with care. Personal protective equipment should be worn, and the compound should be used only in well-ventilated areas .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-[1,1’-biphenyl]-4-ol can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple an aryl halide with an aryl boronic acid under basic conditions. For instance, 3-methylphenylboronic acid can be coupled with 4-bromophenol to produce 3-Methyl-[1,1’-biphenyl]-4-ol .

Industrial Production Methods: In industrial settings, the production of 3-Methyl-[1,1’-biphenyl]-4-ol may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and appropriate solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-[1,1’-biphenyl]-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler biphenyl derivative.

    Substitution: The methyl and hydroxyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).

Major Products:

    Oxidation: Produces compounds like 3-Methyl-[1,1’-biphenyl]-4-one.

    Reduction: Results in the formation of 3-Methyl-[1,1’-biphenyl].

    Substitution: Yields various substituted biphenyl derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 3-Methyl-[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The hydroxyl group allows it to form hydrogen bonds with biological molecules, influencing its activity and specificity .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-[1,1’-biphenyl]-4-ol is unique due to the presence of both a methyl and a hydroxyl group. This combination provides a balance of hydrophobic and hydrophilic properties, making it versatile in various chemical and biological applications.

Properties

IUPAC Name

2-methyl-4-phenylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O/c1-10-9-12(7-8-13(10)14)11-5-3-2-4-6-11/h2-9,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDJZBIPKJNQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10617421
Record name 3-Methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30451-49-1
Record name 3-Methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10617421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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